molecular formula C10H13N3O3 B11647079 N-(2-hydroxyethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

N-(2-hydroxyethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B11647079
M. Wt: 223.23 g/mol
InChI Key: IXLQSGQIGWUJTJ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide is an organic compound that features a pyridine ring and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the reaction of 2-hydroxyethylamine with pyridine-3-carboxaldehyde, followed by the addition of ethanediamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. Purification steps such as distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-N’-(pyridin-3-ylmethyl)ethanediamide.

    Reduction: Formation of N-(2-hydroxyethyl)-N’-(piperidin-3-ylmethyl)ethanediamide.

    Substitution: Formation of various substituted ethanediamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to interact with nucleic acids and proteins can influence cellular processes and pathways.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide can be compared with similar compounds, such as:

    N-(2-hydroxyethyl)-N’-(pyridin-2-ylmethyl)ethanediamide: Differing in the position of the pyridine ring substitution.

    N-(2-hydroxyethyl)-N’-(pyridin-4-ylmethyl)ethanediamide: Differing in the position of the pyridine ring substitution.

    N-(2-hydroxyethyl)-N’-(phenylmethyl)ethanediamide: Featuring a phenyl ring instead of a pyridine ring.

The uniqueness of N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)ethanediamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C10H13N3O3/c14-5-4-12-9(15)10(16)13-7-8-2-1-3-11-6-8/h1-3,6,14H,4-5,7H2,(H,12,15)(H,13,16)

InChI Key

IXLQSGQIGWUJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCCO

Origin of Product

United States

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